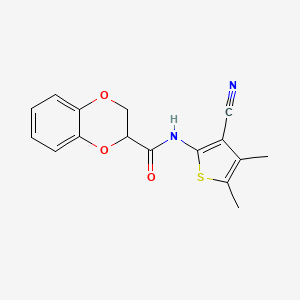

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

N-(3-Cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a benzodioxine core fused with a thiophene ring. The benzodioxine moiety (a six-membered ring with two oxygen atoms) contributes to its structural rigidity, while the 3-cyano and 4,5-dimethyl substituents on the thiophene ring enhance electronic and steric properties.

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-9-10(2)22-16(11(9)7-17)18-15(19)14-8-20-12-5-3-4-6-13(12)21-14/h3-6,14H,8H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGLNGUCINTDBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2COC3=CC=CC=C3O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Cyano and Methyl Groups: The cyano and methyl groups are introduced via electrophilic substitution reactions.

Formation of the Benzodioxine Moiety: The benzodioxine ring is formed through the cyclization of catechol derivatives with appropriate dihalides.

Coupling Reaction: The final step involves coupling the thiophene derivative with the benzodioxine derivative under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the benzodioxine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Preliminary studies suggest that N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide may exhibit anticancer properties. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation and apoptosis . Further research is needed to elucidate its mechanisms of action and efficacy in various cancer models.

- Antimicrobial Properties :

- Enzyme Inhibition :

Material Science Applications

-

Organic Electronics :

- The thiophene moiety in the compound contributes to its electronic properties, making it suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance device performance.

-

Polymer Chemistry :

- This compound can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities such as conductivity or thermal stability.

Case Studies

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The benzodioxine moiety can interact with hydrophobic pockets in proteins, enhancing binding specificity. The compound may inhibit enzymes or receptors by forming stable complexes, thereby modulating biological pathways.

Comparison with Similar Compounds

Structural Analogs

The compound’s structural analogs can be categorized based on core heterocycles and functional groups:

Key Observations :

- The target compound’s 3-cyano-thiophene group differentiates it from pyridine-based analogs (e.g., compound 2 in ), which exhibit insecticidal activity but lack the benzodioxine moiety .

Pharmacological and Agrochemical Profiles

Insecticidal Activity: Pyridine-thioacetamide analogs (e.g., compound 2 in ) demonstrated >2× higher activity against cowpea aphids than acetamiprid (a commercial neonicotinoid) due to their thioether linkage and styryl groups . However, the target compound’s benzodioxine-thiophene hybrid structure may offer distinct modes of action, though direct bioactivity data are unavailable.

Antihypertensive Potential: Benzodioxine-carboxamide derivatives, such as N-(2,3-dihydro-1,4-benzodioxin-2-yl carbonyl)piperazine (), are intermediates in synthesizing doxazosin, an α1-adrenergic blocker . The target compound’s carboxamide group could similarly interact with cardiovascular receptors, but its thiophene substituents might modulate selectivity or potency.

Antibacterial and Antiparasitic Activity :

- Benzodioxine-sulfonamide derivatives (e.g., ) showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to sulfonamide groups disrupting folate synthesis .

- The benzothiophene-carboxamide analog in exhibited efficacy against heartworm (Dirofilaria immitis), likely due to fluorophenyl groups enhancing lipophilicity and target binding .

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features a complex structure characterized by a benzodioxine moiety and a thiophene ring with a cyano group. The presence of these functional groups suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₁₄N₂O₃S |

| Molecular Weight | 314.4 g/mol |

| CAS Number | 896304-53-3 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

- Preparation of the Thiophene Ring : Starting from 3-cyano-4,5-dimethylthiophene.

- Electrophilic Substitution : Introducing cyano and methyl groups.

- Cyclization Reaction : Forming the dioxine ring.

- Amidation Reaction : Finalizing the formation of the carboxamide group.

This multi-step approach allows for the precise tailoring of the compound's structure to enhance its biological activity.

Biological Activity

Research indicates that compounds containing benzodioxane structures exhibit a variety of biological activities. Notably:

- Anticancer Activity : Studies have shown that derivatives of benzodioxane can inhibit cancer cell growth. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against transformed B- and T-cells .

- Anti-inflammatory Effects : Various benzodioxane derivatives have been reported to possess anti-inflammatory properties. For example, specific regioisomers have shown significant inhibition of inflammatory pathways .

- Antimicrobial Properties : Compounds in this class have also been evaluated for their antimicrobial activities, indicating potential therapeutic applications in treating infections .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- A study by Idris et al. highlighted that certain benzodioxane derivatives exhibited hepatoprotective and antioxidant activities alongside anticancer effects .

- Another investigation focused on structure-activity relationships (SAR) revealed that modifications at specific positions on the benzodioxane framework could enhance cytotoxicity against cancer cells .

The mechanism by which this compound exerts its effects is believed to involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.